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molecular formula C8H10O3 B8550160 2-Ethyl-3-hydroxy-6-methyl-4H-pyran-4-one CAS No. 22639-24-3

2-Ethyl-3-hydroxy-6-methyl-4H-pyran-4-one

Cat. No. B8550160
M. Wt: 154.16 g/mol
InChI Key: MGVKFOXKPFXROH-UHFFFAOYSA-N
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Patent
US04147705

Procedure details

In a three necked round bottom flask were combined 28 ml of methanol and 38 ml of water. The solution was cooled to -15° C. and 0.166 mole of 5-methyl-2-(2-hydroxy-propyl)furan (J. Org. Chem., 26, 1673, 1960) and 0.416 mole of chlorine were added simultaneously. During the addition, the reaction was maintained between -16° and -8° C. When addition was completed, the solution was warmed to 80° C. and refluxed for about 3 hours. Upon cooling to room temperature, the pH was adjusted to 2.1 and extracted with chloroform (3×100 ml). The combined organic layers were washed with water, brine and dried over magnesium sulfate. The organic solution was filtered and evaporated to give a thick dark solid. The solid was recrystallized twice from methanol to give 8.06 grams (30% yield) of white solid. Sublimation yielded pure product, m.p. 157°-159° C.
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
0.166 mol
Type
reactant
Reaction Step Two
Quantity
0.416 mol
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
C[OH:2].[CH3:3][C:4]1[O:8][C:7]([CH2:9][CH:10]([OH:12])[CH3:11])=[CH:6][CH:5]=1.ClCl>O>[CH3:11][C:10]1[O:12][C:5]([CH2:4][CH3:3])=[C:6]([OH:2])[C:7](=[O:8])[CH:9]=1

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.166 mol
Type
reactant
Smiles
CC1=CC=C(O1)CC(C)O
Name
Quantity
0.416 mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
38 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was maintained between -16° and -8° C
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a thick dark solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized twice from methanol

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(C(=C(O1)CC)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.06 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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